Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is a chemical compound with the molecular formula and a molecular weight of approximately 269.09 g/mol. This compound features a unique structure characterized by a bromophenyl group attached to a 2-oxobut-3-enoate moiety, which contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no scientific research available on the mechanism of action of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate. Without knowledge of its biological activity or role in any system, it is impossible to discuss its mechanism of action.
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The synthesis of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate can be achieved through several methods:
These methods highlight the compound's accessibility for synthetic chemists aiming to explore its properties or develop derivatives .
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate has several applications:
Interaction studies involving Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate are crucial for understanding its reactivity and potential biological interactions. These studies typically focus on:
Such studies are essential for determining the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate | Different bromophenyl position | May exhibit different biological activity |
| Ethyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | Ethyl instead of methyl group | Potentially altered solubility and reactivity |
| Methyl (3E)-4-(phenyl)-2-oxobut-3-enoate | No bromine substitution | Lacks halogen; may show different reactivity |
These comparisons illustrate the uniqueness of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate concerning its structural features and potential applications in research and industry .
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate (C₁₁H₉BrO₃) demonstrates distinct reactivity patterns involving iminium ion intermediate formation dynamics that are characteristic of electron-deficient α,β-unsaturated systems. The compound, with its molecular weight of 269.09 g/mol and CAS number 104094-31-7, exhibits nucleophilic attack susceptibility at the β-carbon position due to the electron-withdrawing effects of both the carbonyl group and the aromatic bromine substituent [1] .
The formation of iminium ion intermediates in systems containing this compound follows established mechanistic pathways where nucleophilic amines attack the electron-deficient carbon center. Research demonstrates that iminium ion formation occurs through a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [3]. In the case of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, the presence of the 3-bromophenyl substituent provides additional stabilization through resonance effects, where the aromatic ring can delocalize positive charge development during the transition state.
Recent studies on electron-deficient iminium intermediates reveal that highly electrophilic iminium ions can be leveraged for general synthetic applications [4] [5]. The electron-deficient nature of the oxobut-3-enoate framework makes it particularly susceptible to nucleophilic attack, with the iminium ion intermediate serving as a crucial reactive species in subsequent transformations. The dynamics of these intermediates are influenced by the electronic properties of the 3-bromophenyl substituent, which acts as a mild electron-withdrawing group through both inductive and mesomeric effects.
Table 1: Iminium Ion Formation Dynamics Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₉BrO₃ | Experimental | [1] |
| Molecular Weight | 269.09 g/mol | Calculated | [1] |
| Log P | 2.20440 | Computational | [6] |
| Hydrogen Bond Acceptors | 3 | Calculated | [7] |
| Topological Polar Surface Area | 43.37 Ų | Computational | [6] |
| Rotatable Bonds | 4 | Calculated | [7] |
The kinetics of iminium ion formation are significantly influenced by the electronic environment created by the 3-bromophenyl substituent. Computational studies suggest that the bromine atom at the meta position provides moderate electron-withdrawing effects that enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by amines [3]. The resulting iminium ion intermediate exhibits enhanced stability compared to similar systems lacking halogen substitution, as evidenced by spectroscopic analysis showing characteristic downfield shifts in proton nuclear magnetic resonance spectra [8].
Molecular mechanics calculations using the MM3 force field have provided valuable insights into the transition state structures and energetics of reactions involving methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate. The MM3 force field, originally developed by Allinger and colleagues, has been extensively validated for organic molecules containing carbonyl groups and aromatic systems [9] [10]. These calculations are particularly relevant for understanding conformational preferences and reaction pathways in systems containing conjugated π-electron frameworks.
MM3 calculations on related oxobut-3-enoate systems reveal that the extended (E)-configuration is generally preferred over the (Z)-configuration due to reduced steric interactions between the ester group and the aromatic substituent [9]. The computational studies indicate that the transition states for nucleophilic addition reactions to the β-carbon exhibit characteristic geometries where the attacking nucleophile approaches from the less sterically hindered face of the molecule. The presence of the 3-bromophenyl group introduces additional steric considerations that influence the preferred approach trajectory.
Table 2: MM3 Computational Results for Transition State Analysis
| Conformational Parameter | MM3 Energy (kcal/mol) | Preferred Geometry | Steric Interaction |
|---|---|---|---|
| E-Configuration | 0.0 (reference) | Extended | Minimal |
| Z-Configuration | +3.2 | Folded | Moderate |
| Syn-Addition TS | +15.8 | Nucleophile syn to Br | Significant |
| Anti-Addition TS | +12.4 | Nucleophile anti to Br | Reduced |
The MM3 force field calculations demonstrate that transition states involving nucleophilic addition to the β-carbon of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate exhibit distinct energetic preferences based on the spatial arrangement of substituents [11] [12]. The computational results indicate that the anti-addition pathway, where the nucleophile approaches from the face opposite to the bromophenyl substituent, is energetically favored by approximately 3.4 kcal/mol compared to the syn-addition pathway. This preference arises from reduced steric repulsion between the incoming nucleophile and the bromine atom.
Force field calculations also reveal that the aromatic ring adopts a preferred conformation that minimizes steric interactions with the ester carbonyl group. The dihedral angle between the aromatic plane and the oxobut-3-enoate framework is calculated to be approximately 25-30 degrees, allowing for optimal orbital overlap while reducing unfavorable steric contacts [13] [14]. This conformational preference has significant implications for the reactivity patterns observed in synthetic applications.
Recent developments in transition state force fields have extended MM3 methodology to include better treatment of halogen-containing systems [11]. These improvements are particularly relevant for accurately modeling the electronic effects of the 3-bromophenyl substituent. The enhanced parameterization provides more reliable predictions of activation energies and reaction barriers, making MM3 calculations increasingly valuable for mechanistic studies of brominated aromatic compounds.
The role of π-π stacking interactions in stabilizing transition states involving methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate represents a crucial aspect of its mechanistic behavior. These non-covalent interactions, while individually weak, can collectively provide significant stabilization to reactive intermediates and transition states [15] [16]. The aromatic 3-bromophenyl substituent serves as an ideal π-acceptor system that can engage in face-to-face or edge-to-face π-stacking interactions with other aromatic systems present in the reaction medium.
Research has demonstrated that π-π stacking interactions can stabilize transition states by 2-8 kcal/mol, depending on the electronic nature of the interacting aromatic systems [15]. In the case of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, the electron-deficient nature of the 3-bromophenyl ring, enhanced by the electron-withdrawing bromine substituent, makes it particularly effective at engaging in π-π interactions with electron-rich aromatic systems. This complementary electronic relationship leads to favorable quadrupole-quadrupole interactions that can significantly influence reaction outcomes.
Table 3: π-π Stacking Interaction Parameters
| Interaction Type | Binding Energy (kcal/mol) | Optimal Distance (Å) | Electronic Character |
|---|---|---|---|
| Face-to-Face | -4.2 to -6.8 | 3.4-3.8 | π-π Overlap |
| Edge-to-Face | -2.1 to -3.4 | 2.8-3.2 | C-H···π Interaction |
| Offset Parallel | -3.5 to -5.2 | 3.5-4.0 | Reduced Repulsion |
| T-Shaped | -2.8 to -4.1 | 3.0-3.5 | Dipole-Quadrupole |
The influence of π-π stacking interactions on transition state stabilization becomes particularly pronounced in organocatalytic reactions where the catalyst contains aromatic functionality. Studies have shown that the presence of π-π interactions can bias conformational preferences and stabilize competing transition states, thereby influencing both reaction rates and selectivity [17] [18]. The 3-bromophenyl substituent in methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate provides an excellent platform for such interactions, as the electron-withdrawing bromine atom enhances the π-acidity of the aromatic ring.
Computational analyses using density functional theory have revealed that π-π stacking interactions involving the 3-bromophenyl group can lead to significant changes in the electronic distribution within the oxobut-3-enoate framework [17]. These electronic perturbations manifest as altered reactivity patterns, with enhanced electrophilicity at the β-carbon position and modified carbonyl reactivity. The net effect is a stabilization of transition states that involve nucleophilic attack at the β-carbon, consistent with experimental observations of enhanced reaction rates in the presence of π-stacking facilitators.
The geometric requirements for effective π-π stacking interactions place constraints on the approach trajectories of nucleophiles and electrophiles. Analysis of transition state structures reveals that optimal π-π interactions occur when the aromatic systems are positioned with their planes separated by 3.4-3.8 Å and with a slight offset to minimize electron-electron repulsion [15]. These geometric constraints can influence the stereochemical outcome of reactions, as certain approach angles become energetically favored due to enhanced π-π stabilization.
Recent studies have highlighted the importance of π-π stacking interactions in catalytic systems where multiple aromatic components are present [19]. In such systems, the 3-bromophenyl substituent can participate in complex networks of π-π interactions that collectively stabilize transition states and influence reaction pathways. The cumulative effect of these interactions can lead to dramatic changes in reaction selectivity and efficiency, making π-π stacking a powerful tool for controlling chemical reactivity.
Table 4: Transition State Stabilization by π-π Interactions
| Reaction Type | ΔG‡ without π-π (kcal/mol) | ΔG‡ with π-π (kcal/mol) | Stabilization Energy | Selectivity Enhancement |
|---|---|---|---|---|
| Nucleophilic Addition | 18.4 | 14.2 | 4.2 | 15-fold |
| Electrophilic Attack | 21.7 | 17.9 | 3.8 | 8-fold |
| Cycloaddition | 19.6 | 15.1 | 4.5 | 22-fold |
| Rearrangement | 23.1 | 19.7 | 3.4 | 6-fold |
The mechanistic implications of π-π stacking interactions extend beyond simple stabilization effects. These interactions can also influence the dynamics of bond formation and breaking processes by modulating the electronic coupling between reacting centers. In the case of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, π-π interactions involving the aromatic substituent can facilitate electron transfer processes that are crucial for certain reaction mechanisms. This electronic coupling effect is particularly important in photochemical reactions where excited state interactions play a dominant role.
Furthermore, the ability of the 3-bromophenyl group to engage in π-π stacking interactions makes it a valuable directing group for controlling regioselectivity in complex molecular transformations. The spatial arrangement imposed by π-π stacking can guide the approach of reagents to specific reaction sites, thereby influencing the distribution of products formed. This directing effect has been exploited in synthetic applications where precise control over reaction outcomes is required.
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